3-Chloroquinolin-5-amine
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Overview
Description
3-Chloroquinolin-5-amine is a quinoline derivative with the molecular formula C9H7ClN2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and an amine group at the fifth position of the quinoline ring makes this compound a compound of interest for various scientific research applications .
Mechanism of Action
Target of Action
3-Chloroquinolin-5-amine, like other quinoline derivatives, is known to have a broad range of biological targets. Quinoline derivatives are often used in the development of drugs due to their versatile applications in medicinal chemistry .
Mode of Action
For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Biochemical Pathways
For example, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
One of the compounds similar to this compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a similar compound, plays a significant role in biochemical reactions
Cellular Effects
Related compounds, such as quinoline amines, have been shown to exhibit anticancer activity against non-small cell lung cancer cell line, A549 . It is possible that 3-Chloroquinolin-5-amine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinoline-based compounds can interact with biomolecules, inhibit or activate enzymes, and alter gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination . Another method involves the Friedländer synthesis, where 2-aminobenzophenone derivatives react with α-methylene ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like ionic liquids and microwave irradiation, are explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Major Products:
- Substituted quinoline derivatives
- Oxidized quinoline derivatives
- Reduced quinoline derivatives
Scientific Research Applications
3-Chloroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.
5-Aminoquinoline: Lacks the chlorine atom but has an amine group at the fifth position.
3-Chloro-4-quinolinamine: Similar structure but with an additional amine group at the fourth position.
Uniqueness: 3-Chloroquinolin-5-amine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-chloroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQKCOMKPUXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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